Ethylene bis(iodoacetate)

Description

Contextualization of Ethylene (B1197577) bis(iodoacetate) within the Alpha-Haloester Class

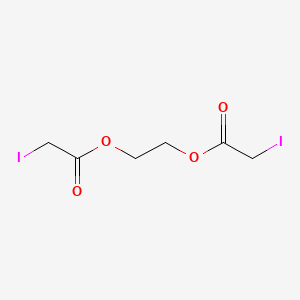

Ethylene bis(iodoacetate) is a specific example of a bifunctional alpha-haloester. wikipedia.org Its structure consists of an ethylene glycol backbone with both hydroxyl groups esterified by iodoacetic acid. This results in a molecule with two iodoacetate moieties. wikipedia.orgsolubilityofthings.com The presence of the iodine atom, a good leaving group, and the ester functionality makes Ethylene bis(iodoacetate) a potent alkylating agent. wikipedia.orgwikipedia.org

Historical Perspectives on Iodoacetates as Synthetic Reagents

The use of organoiodine compounds in synthesis has a history dating back to the late 19th century, with the preparation of the first polyvalent organoiodine compounds. wiley-vch.de Over the 20th century, and particularly from the 1970s onwards, interest in iodine-containing organic reagents grew significantly. wiley-vch.de Iodoacetates, including simple esters like ethyl iodoacetate, became recognized for their utility in reactions such as the Reformatsky reaction, where they react with aldehydes or ketones in the presence of zinc to form β-hydroxy esters. libretexts.orgnih.gov The development of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, further expanded the synthetic applications of organoiodine chemistry. wikipedia.org

Structural Features and Chemical Functionality of Bis(iodoacetate) Compounds

Bis(iodoacetate) compounds, such as Ethylene bis(iodoacetate), are characterized by two iodoacetyl groups. wikipedia.orgevitachem.com The key structural feature is the C-I bond at the alpha position relative to the carbonyl group of the ester. This arrangement makes the alpha-carbon highly susceptible to nucleophilic attack, leading to the displacement of the iodide ion. wikipedia.org The bifunctional nature of these compounds allows them to act as crosslinking agents, capable of reacting with two nucleophilic sites. scbt.comscbt.com For instance, N,N'-Ethylenebis(iodoacetamide), a related bifunctional iodoacetyl compound, is known to crosslink sulfhydryl groups in proteins. scbt.comscbt.comlgcstandards.com The reactivity of the iodoacetyl group is a central aspect of the chemical functionality of these molecules. evitachem.com

Interactive Data Table: Properties of Ethylene bis(iodoacetate) and a Related Compound

| Property | Ethylene bis(iodoacetate) | N,N'-Ethylenebis(iodoacetamide) |

| IUPAC Name | Ethane-1,2-diyl bis(2-iodoacetate) wikipedia.org | 2-iodo-N-[2-[(2-iodoacetyl)amino]ethyl]acetamide lgcstandards.com |

| CAS Number | 5451-51-4 wikipedia.org | 7250-43-3 biosynth.com |

| Molecular Formula | C6H8I2O4 wikipedia.org | C6H10I2N2O2 biosynth.com |

| Molar Mass | 397.935 g·mol−1 wikipedia.org | 395.96 g/mol biosynth.com |

| Appearance | Not specified in provided results | White to Off-White Solid alfa-chemistry.com |

| Melting Point | Not specified in provided results | 202 °C biosynth.com or 214 °C alfa-chemistry.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5451-51-4 |

|---|---|

Molecular Formula |

C6H8I2O4 |

Molecular Weight |

397.93 g/mol |

IUPAC Name |

2-(2-iodoacetyl)oxyethyl 2-iodoacetate |

InChI |

InChI=1S/C6H8I2O4/c7-3-5(9)11-1-2-12-6(10)4-8/h1-4H2 |

InChI Key |

KBCCFFGCRDUANG-UHFFFAOYSA-N |

SMILES |

C(COC(=O)CI)OC(=O)CI |

Canonical SMILES |

C(COC(=O)CI)OC(=O)CI |

Other CAS No. |

5451-51-4 |

Synonyms |

4-propionyl-4-(3-chlorophenyl)-(3-(4-methylpiperazine)propyl)piperidine trihydrochloride S 10 S-10 |

Origin of Product |

United States |

Synthetic Methodologies for Ethylene Bis Iodoacetate

Direct Esterification Approaches

Direct esterification represents a fundamental and straightforward method for synthesizing esters. numberanalytics.com This approach involves the reaction of a carboxylic acid with an alcohol, typically in the presence of an acid catalyst.

Esterification of Ethylene (B1197577) Glycol with Iodoacetic Acid

The reaction proceeds in two consecutive reversible steps: the formation of the monoester, ethylene glycol monoiodoacetate, followed by the esterification of the remaining hydroxyl group to yield the diester product. srce.hr

Mechanistic Considerations of Acid-Catalyzed Esterification for Bis-Iodoacetate Formation

The acid-catalyzed esterification of ethylene glycol with iodoacetic acid follows the well-established Fischer-Speier esterification mechanism. wikipedia.orgorganic-chemistry.org The process is an equilibrium, and its efficiency can be enhanced by removing water as it is formed, for instance, through Dean-Stark distillation. wikipedia.orgorganic-chemistry.org

The mechanism involves several key steps:

Protonation of the Carbonyl Group : The acid catalyst protonates the carbonyl oxygen of an iodoacetic acid molecule, which significantly increases the electrophilicity of the carbonyl carbon. numberanalytics.comlibretexts.org

Nucleophilic Attack : A nucleophilic oxygen atom from one of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon. wikipedia.org This leads to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups of the intermediate, converting it into a good leaving group (water). wikipedia.orglibretexts.org

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. libretexts.orglibretexts.org

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and forming the monoester, ethylene glycol monoiodoacetate.

Second Esterification : The entire sequence is repeated on the remaining free hydroxyl group of the monoester to form the final product, Ethylene bis(iodoacetate). srce.hr

Transesterification Strategies

Transesterification is an alternative route to esters that involves the reaction of an existing ester with an alcohol in the presence of a catalyst. This method can be advantageous under certain conditions, such as when the starting carboxylic acid is difficult to handle or when the equilibrium of direct esterification is unfavorable.

Exchange Reactions with Alkyl Iodoacetates

For the synthesis of Ethylene bis(iodoacetate), transesterification would involve the reaction of ethylene glycol with a suitable alkyl iodoacetate, such as methyl iodoacetate or ethyl iodoacetate. [11, 13] In this exchange reaction, the ethylene glycol displaces the alcohol (e.g., methanol (B129727) or ethanol) from the alkyl iodoacetate. The reaction is driven to completion by removing the more volatile alcohol byproduct through distillation. This general strategy is employed in various industrial processes, such as the reaction of ethylene glycol with dimethyl terephthalate. wikipedia.org

Catalyst Systems for Efficient Transesterification

A variety of catalyst systems can be employed to facilitate the transesterification of ethylene glycol. These can be broadly categorized as homogeneous or heterogeneous catalysts.

Homogeneous Catalysts : These include metal salts that are soluble in the reaction mixture. Common examples used in analogous transesterification reactions are zinc acetate (B1210297), lead nitrate, and potassium acetate. [1, 3, 6]

Heterogeneous Catalysts : These are solid catalysts that are insoluble in the reaction medium, offering easier separation and potential for recycling. Examples include metal oxides like zinc oxide (ZnO) and magnesium oxide (MgO), as well as mixed-metal oxides and modified hydrotalcites. [1, 2, 5] Acidic ion-exchange resins have also proven effective.

Green Chemistry Principles in Ethylene bis(iodoacetate) Synthesis

The application of green chemistry principles aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. [23, 26] Several of these principles can be applied to the synthesis of Ethylene bis(iodoacetate).

Catalysis : The use of catalysts is a cornerstone of green chemistry. Catalytic routes (both for direct esterification and transesterification) are preferred over using reagents in stoichiometric amounts. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste. [1, 10]

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. While direct esterification produces water as a byproduct, transesterification produces an alcohol. The efficiency of both can be high if the byproduct is effectively removed to drive the reaction to completion.

Safer Solvents and Auxiliaries : Ideally, reactions should be carried out without a solvent. In many esterification processes, using an excess of one reactant (like the alcohol) can serve as the solvent, or reactions can be run under solvent-free conditions, reducing waste. [9, 13]

Energy Efficiency : Conducting reactions at ambient temperature and pressure is ideal. While the discussed syntheses often require elevated temperatures to proceed at a reasonable rate [1, 6], the choice of a highly active catalyst can help reduce the required temperature and reaction time, thus lowering energy consumption. wikipedia.org

Use of Milder Catalysts : Exploring enzymatic catalysis is a promising green alternative. Enzymes can operate under mild conditions with high selectivity, reducing the need for harsh chemicals and minimizing byproduct formation. [8, 25]

Solvent-Free Synthesis Protocols

Solvent-free synthesis is a key principle of green chemistry that aims to reduce the use of volatile organic compounds, which are often hazardous and environmentally damaging. For the synthesis of esters like Ethylene bis(iodoacetate), solvent-free conditions can be achieved through techniques such as mechanochemistry or by simply heating the neat reactants, particularly when one of the reactants is a liquid.

Mechanochemical Synthesis: Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions. This technique can facilitate reactions between solid reactants without the need for a solvent. For the synthesis of Ethylene bis(iodoacetate), this would involve the milling of solid iodoacetic acid with liquid ethylene glycol, potentially with a solid catalyst. This method can lead to the formation of products that are otherwise difficult to obtain from solution-based methods and can stabilize reactive intermediates. researchgate.net

Thermal Solvent-Free Synthesis: Another approach is to perform the esterification by heating a mixture of ethylene glycol and iodoacetic acid, with or without a catalyst. In such a scenario, the ethylene glycol itself can act as the reaction medium. To drive the reaction to completion, the removal of water, a byproduct of esterification, is crucial. This can be accomplished through methods like reactive distillation under reduced pressure. rsc.org This approach not only eliminates the need for a separate solvent but can also simplify product isolation. While specific studies on the solvent-free synthesis of Ethylene bis(iodoacetate) are not extensively detailed in publicly available literature, the principles are well-established in the synthesis of other esters. For instance, the solvent-free esterification of acetic acid with n-butanol has been successfully demonstrated using solid acid catalysts. researchgate.net

Utilization of Sustainable Catalytic Systems

The choice of catalyst is pivotal in developing a sustainable synthesis process. Sustainable catalysts are typically characterized by high activity, selectivity, stability, and reusability, and are often derived from non-toxic, abundant materials. For the esterification reaction to produce Ethylene bis(iodoacetate), several types of sustainable catalytic systems can be considered.

Heterogeneous Solid Acid Catalysts: Solid acid catalysts are a promising green alternative to traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate from the reaction mixture. mdpi.com Examples of solid acid catalysts that have proven effective in esterification reactions involving ethylene glycol include:

Zirconia-based catalysts: Molybdenum-promoted zirconia (Mo/ZrO₂) has been shown to be an effective and reusable catalyst for the esterification of acetic acid with ethylene glycol. Its high activity is attributed to the presence of a tetragonal ZrO₂ phase and high surface acidity. researchgate.netjocpr.com

Sulfonic Acid Resins: These are polymers with sulfonic acid groups that can effectively catalyze esterification. They are known for their high activity and stability at elevated temperatures. mdpi.com

TiO₂-pillared Montmorillonite: This type of catalyst, promoted by dodecatungstophosphoric acid, has been used for the solvent-free synthesis of butyl acetate and demonstrates excellent conversion rates and reusability. researchgate.net

The use of such heterogeneous catalysts simplifies the purification process, as the catalyst can be easily removed by filtration and potentially reused, reducing waste and cost. mdpi.com

Enzyme-Catalyzed Synthesis: Enzymes, particularly lipases, are highly efficient and selective catalysts for esterification under mild conditions. They represent a key tool in green chemistry. researchgate.net An enzymatic approach to synthesizing Ethylene bis(iodoacetate) would offer high selectivity and operate under environmentally benign conditions, typically in aqueous or solvent-free systems.

The following table summarizes potential sustainable catalysts for the synthesis of Ethylene bis(iodoacetate) based on analogous esterification reactions.

| Catalyst Type | Example | Key Advantages | Relevant Findings |

| Heterogeneous Solid Acid | Mo/ZrO₂ | Reusable, high thermal stability, easy separation. researchgate.netmdpi.com | Effective for esterification of ethylene glycol with acetic acid, showing high conversion rates. researchgate.netjocpr.com |

| Heterogeneous Solid Acid | Sulfonic Acid Resins | High activity, good thermal resistance, suitable for continuous processes. mdpi.com | Proven effective in esterification of fatty acids with diols and glycerol. mdpi.com |

| Biocatalyst | Lipases | High selectivity, mild reaction conditions, biodegradable. researchgate.net | Widely used in green synthesis of various esters. researchgate.net |

Advanced Purification and Isolation Techniques for High Purity Ethylene bis(iodoacetate)

Achieving high purity is critical for chemical compounds intended for specialized applications. For Ethylene bis(iodoacetate), which has been studied as an alkylating agent, residual impurities could lead to undesirable side reactions or affect experimental outcomes. wikipedia.orgtudublin.ie Advanced purification and isolation techniques are therefore essential.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. For Ethylene bis(iodoacetate), a multi-step purification process involving crystallization or recrystallization could significantly enhance purity. A patent for a related compound, EGTA, describes a purification method involving dissolution in boiling water followed by cooling, centrifugation, and drying to achieve high purity (over 99%). google.com This suggests that controlled crystallization from an aqueous or mixed-solvent system could be a highly effective method for obtaining pure Ethylene bis(iodoacetate). The selection of an appropriate solvent system is crucial and may require experimental screening.

Chromatographic Methods: Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique capable of separating compounds with very similar structures, yielding very high purity products. rotachrom.com While often used for smaller scale purifications, it is a benchmark for achieving analytical-grade purity. Different modes of HPLC, such as reversed-phase or normal-phase, could be employed depending on the polarity of Ethylene bis(iodoacetate) and its impurities. chromatographyonline.com

Affinity Chromatography: While more commonly used for biomolecules, this technique could be adapted if specific impurities with known binding properties are present. nih.gov

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and could be useful for removing oligomeric impurities or unreacted starting materials of significantly different molecular weights. chromatographyonline.com

Post-Synthesis Work-up: A typical purification sequence for Ethylene bis(iodoacetate) would start with a work-up procedure to remove the bulk of impurities. If a heterogeneous catalyst is used, it can be simply filtered off. mdpi.com If a homogeneous acid catalyst is employed, it would need to be neutralized and removed, a process that can generate significant waste. google.com Following the initial work-up, the crude product would likely be subjected to one or more of the advanced techniques described above. For instance, a crude solid could be subjected to recrystallization, and if impurities persist, a final polishing step using preparative HPLC could be implemented to achieve the desired high purity.

The table below outlines a potential multi-step purification strategy for achieving high-purity Ethylene bis(iodoacetate).

| Purification Step | Technique | Purpose | Expected Outcome |

| 1. Initial Work-up | Filtration / Neutralization & Extraction | Removal of catalyst and bulk soluble impurities. | Crude Ethylene bis(iodoacetate) |

| 2. Primary Purification | Crystallization / Recrystallization | Removal of a significant portion of remaining impurities. | Solid product with enhanced purity. google.com |

| 3. Final Polishing | Preparative HPLC | Separation of trace impurities and closely related side-products. | High-purity (>99%) Ethylene bis(iodoacetate). rotachrom.com |

Reactivity and Reaction Mechanisms of Ethylene Bis Iodoacetate

Nucleophilic Substitution Reactions (SN2)

The carbon atom adjacent to the iodine in each iodoacetate moiety of Ethylene (B1197577) bis(iodoacetate) is electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted step, the nucleophile attacks the electrophilic carbon, leading to the simultaneous displacement of the iodide ion, which is an excellent leaving group. pearson.com

Reactivity with Various Nucleophiles (e.g., thiols, amines, carboxylates)

Ethylene bis(iodoacetate) can react with a variety of biological nucleophiles. The reactivity is largely dictated by the nucleophilicity of the attacking species.

Thiols: The thiol group (-SH) of cysteine residues is a potent nucleophile and reacts readily with iodoacetates. springernature.com This reaction results in the formation of a stable thioether bond. The high reactivity of thiols makes them a primary target for alkylation by Ethylene bis(iodoacetate). creative-proteomics.com Studies on similar iodoacetamide-based reagents show that the reaction with thiols is significantly faster than with other amino acid side chains. nih.gov

Amines: The primary amino groups of lysine residues and the N-terminus of proteins, as well as the imidazole ring of histidine, can also act as nucleophiles. However, their reactivity towards iodoacetates is generally lower than that of thiols. nih.govresearchgate.net The reaction is also pH-dependent, with increased reactivity at pH values above the pKa of the amino group, where it is deprotonated and thus more nucleophilic. nih.gov

Carboxylates: The carboxylate groups of aspartate and glutamate residues are generally considered weak nucleophiles and are less likely to react with iodoacetates under physiological conditions compared to thiols and amines. researchgate.net

The relative reactivity of these nucleophiles with iodoacetates generally follows the order: Thiols > Amines > Carboxylates.

| Nucleophile | Functional Group | Amino Acid Example | Relative Reactivity | Bond Formed |

|---|---|---|---|---|

| Thiol | -SH | Cysteine | High | Thioether |

| Amine (primary) | -NH₂ | Lysine, N-terminus | Moderate | Secondary Amine |

| Imidazole | Histidine | Moderate | Alkylated Imidazole | |

| Carboxylate | -COO⁻ | Aspartate, Glutamate | Low | Ester |

Intramolecular vs. Intermolecular Alkylation Pathways

As a bifunctional reagent, Ethylene bis(iodoacetate) can participate in both intramolecular and intermolecular alkylation reactions. nih.govresearchgate.net

Intramolecular Alkylation: This occurs when both iodoacetate groups react with nucleophiles within the same molecule. This can lead to the formation of a cyclic structure or a cross-link between two parts of a single polypeptide chain. acs.org The probability of intramolecular reaction is dependent on the proximity of the reactive nucleophiles and the flexibility of the linker.

Intermolecular Alkylation: This involves the reaction of the two iodoacetate groups with nucleophiles on two different molecules, resulting in the formation of a cross-link between them. nih.gov This is a common application for bifunctional alkylating agents in the study of protein-protein interactions.

The balance between intramolecular and intermolecular pathways is influenced by several factors, including the concentration of the reactants. At high concentrations of the target molecule, intermolecular reactions are favored. Conversely, at low concentrations, the likelihood of intramolecular reactions increases, provided the target molecule has suitably positioned nucleophiles. The geometry and rigidity of the reacting molecules also play a crucial role. nih.gov

Hydrolysis and Transesterification Pathways

The ester linkages in Ethylene bis(iodoacetate) are susceptible to cleavage through hydrolysis and transesterification reactions.

Kinetics and Thermodynamics of Ester Cleavage

The hydrolysis of the ester bonds in Ethylene bis(iodoacetate) involves the nucleophilic attack of water, leading to the formation of ethylene glycol and iodoacetic acid. This reaction can be catalyzed by both acid and base. researchgate.netusda.gov The rate of hydrolysis is generally dependent on the concentration of the ester and the catalyst (H⁺ or OH⁻). chemrxiv.org

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. In the case of Ethylene bis(iodoacetate), reaction with an alcohol other than ethylene glycol would lead to the formation of a new ester of iodoacetic acid. rsc.orgsysrevpharm.orgresearchgate.net This reaction is also typically catalyzed by acids or bases.

Influence of pH and Solvent on Reaction Rates

The rates of both hydrolysis and transesterification are highly dependent on pH and the solvent system.

pH: Ester hydrolysis is generally slowest in the neutral pH range and is significantly accelerated under both acidic and basic conditions. nih.govnih.govresearchgate.net

Acidic conditions (low pH): The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Basic conditions (high pH): The hydroxide ion is a much stronger nucleophile than water, leading to a more rapid cleavage of the ester bond.

Solvent: The polarity of the solvent can influence the rates of these reactions. Polar protic solvents, such as water and alcohols, can participate in and stabilize the transition states of both hydrolysis and transesterification. The use of an alcohol as a solvent would favor transesterification over hydrolysis.

| pH Range | Catalysis | Relative Rate of Hydrolysis |

|---|---|---|

| Acidic (pH < 4) | Specific Acid Catalysis | Increases with decreasing pH |

| Neutral (pH 4-8) | Uncatalyzed (water reaction) | Slowest |

| Basic (pH > 8) | Specific Base Catalysis | Increases with increasing pH |

Elimination Reactions

Elimination reactions, such as dehydrohalogenation, are a possibility for alkyl iodides. chemistrysteps.commasterorganicchemistry.com In an elimination reaction, a proton from a carbon adjacent to the carbon bearing the leaving group is removed by a base, leading to the formation of a double bond and the expulsion of the leaving group. For Ethylene bis(iodoacetate), this would involve the removal of a proton from the carbon of the ethylene glycol backbone.

However, for an E2 elimination to occur, a strong base is typically required, and the proton to be removed must be in an anti-periplanar orientation to the leaving group (iodide). chemistrysteps.com Given that the primary reaction pathway for iodoacetates with nucleophiles is SN2, and that the protons on the ethylene glycol backbone are not particularly acidic, elimination reactions are generally not considered a major pathway for Ethylene bis(iodoacetate) under typical physiological or mild chemical conditions. The competition between substitution and elimination is influenced by factors such as the strength and steric bulk of the base, the nature of the substrate, and the reaction temperature. saskoer.cayoutube.com For primary alkyl halides like the iodoacetate moiety, SN2 reactions are generally favored over elimination.

Formation of Unsaturated Intermediates

Ethylene bis(iodoacetate), upon treatment with a suitable base, is expected to undergo elimination reactions to yield unsaturated esters. The reaction would proceed by the abstraction of a proton from the ethylene bridge (β-position) and the subsequent or simultaneous expulsion of the iodide ion (α-position), leading to the formation of a carbon-carbon double bond.

Given that the molecule possesses two such reactive sites, a double elimination is plausible, potentially leading to the formation of a di-unsaturated ester. The reaction can be envisioned to proceed in a stepwise manner, first forming a mono-unsaturated intermediate, which could then undergo a second elimination. The stability of the resulting conjugated system would be a significant driving force for the second elimination. This is analogous to the twofold elimination of HX from vicinal dihalides, which is a known method for the synthesis of alkynes. libretexts.orgopenstax.org

The general mechanism for a base-induced elimination (E2 mechanism) is a single-step process where the base removes a proton, and the leaving group departs simultaneously, forming a double bond. msu.edu Alternatively, a stepwise mechanism (E1) involving the formation of a carbocation intermediate could occur, particularly with a weak base and a good leaving group. youtube.com

Table 1: Potential Unsaturated Products from Elimination of Ethylene bis(iodoacetate)

| Starting Material | Condition | Intermediate/Product | Type of Reaction |

| Ethylene bis(iodoacetate) | Strong Base | Ethylene glycol diacrylate (or isomers) | Double Elimination |

| Ethylene bis(iodoacetate) | Controlled Base | Vinyl iodoacetate derivative | Single Elimination |

This table represents hypothetical products based on general elimination reaction mechanisms.

Regioselectivity and Stereoselectivity in Elimination Processes

Regioselectivity: In the case of Ethylene bis(iodoacetate), the protons on the ethylene bridge are chemically equivalent, meaning that the initial elimination can occur at either methylene (B1212753) group with equal probability. Therefore, the formation of constitutional isomers from the first elimination is not a factor. If a subsequent reaction were to occur on a more complex analogue with non-equivalent protons, Zaitsev's rule would generally apply, which predicts that the more substituted (and therefore more stable) alkene will be the major product. msu.edu

Stereoselectivity: The stereochemical outcome of the elimination reaction is highly dependent on the reaction mechanism.

E2 Mechanism: The E2 reaction is known to be stereospecific and typically proceeds via an anti-periplanar transition state, where the abstracted proton and the leaving group are on opposite sides of the C-C bond. chemistrysteps.comlibretexts.orglibretexts.org This geometric constraint dictates the stereochemistry of the resulting alkene. For Ethylene bis(iodoacetate), rotation around the central C-C bond would allow the molecule to adopt the necessary conformation for elimination. The formation of the E (trans) isomer is generally favored over the Z (cis) isomer due to the lower steric strain in the transition state leading to the E product. chemistrysteps.com

E1 Mechanism: If the reaction were to proceed through an E1 mechanism, a carbocation intermediate would be formed. The subsequent deprotonation is generally not stereospecific, and a mixture of E and Z isomers would be expected, with the more stable E isomer typically predominating. libretexts.org

The choice between the E2 and E1 pathways is influenced by factors such as the strength of the base, the nature of the solvent, and the temperature. Strong, bulky bases tend to favor the E2 mechanism. oncohemakey.com

Radical Reactions and Associated Mechanistic Insights

The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making iodo-compounds good precursors for radical reactions. These reactions can be initiated by light (photolysis) or heat (thermolysis).

Photoinitiated and Thermally Induced Radical Transformations

Photoinitiated Reactions: Upon absorption of light of a suitable wavelength, the C-I bond in Ethylene bis(iodoacetate) can undergo homolytic cleavage to generate a carbon-centered radical and an iodine radical.

I-CH₂-COO-CH₂-CH₂-OOC-CH₂-I + hν → I• + •CH₂-COO-CH₂-CH₂-OOC-CH₂-I

The resulting carbon-centered radical is stabilized by the adjacent ester group. Once formed, this radical can undergo a variety of subsequent reactions, such as hydrogen abstraction from a solvent or another molecule, or addition to an unsaturated system. Given the presence of two iodoacetate groups, intramolecular reactions, such as cyclization, could also be a possibility, depending on the reaction conditions and the flexibility of the molecule.

Thermally Induced Reactions: At elevated temperatures, the C-I bond can also break homolytically. The thermal decomposition of ethylene glycol, a related structural component, has been studied and shown to produce CO and H₂ at high temperatures. wpmucdn.com While the reaction conditions are extreme, it highlights the potential for fragmentation of the ethylene bis(iodoacetate) molecule under thermal stress. The initial step would likely be the cleavage of the weakest bonds, which are the C-I bonds.

Role of the Iodine Atom in Radical Propagation

The iodine atom plays a crucial role in both the initiation and propagation steps of radical reactions involving Ethylene bis(iodoacetate).

Initiation: As mentioned, the homolytic cleavage of the C-I bond initiates the radical process.

Propagation: The iodine atom itself is a radical (I•) and can participate in the propagation of a radical chain reaction. For instance, it can abstract a hydrogen atom from a suitable donor to form hydrogen iodide (HI) and a new radical. However, the iodine radical is relatively stable and less reactive compared to chlorine or bromine radicals.

A key characteristic of iodine in radical reactions is its ability to act as a reversible radical trap. A carbon-centered radical can react with molecular iodine (I₂) or an iodine atom to reform a C-I bond. This reversibility can be exploited in controlled radical polymerization techniques.

In the context of Ethylene bis(iodoacetate), the initially formed carbon-centered radical could potentially undergo intramolecular cyclization, followed by trapping with an iodine atom to form a cyclic product. The efficiency of such a process would depend on the rate of cyclization versus the rate of other competing radical reactions.

Table 2: Bond Dissociation Energies (Illustrative for understanding reactivity)

| Bond | Typical Bond Dissociation Energy (kJ/mol) | Implication for Ethylene bis(iodoacetate) |

| C-I | ~210-240 | Weakest bond, likely site of initial cleavage in radical reactions. |

| C-H | ~410-430 | Stronger than C-I, requires a more reactive radical for abstraction. |

| C-C | ~340-370 | Stronger than C-I, less likely to cleave initially. |

| C-O | ~350-380 | Stronger than C-I. |

Note: These are general values and may vary slightly for the specific structure of Ethylene bis(iodoacetate).

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual atoms.

While specific experimental NMR data for Ethylene (B1197577) bis(iodoacetate) is not widely available in publicly accessible literature, a theoretical analysis based on fundamental principles of NMR spectroscopy can predict the expected chemical shifts and multiplicities.

For the ¹H NMR spectrum, two distinct signals are anticipated. The protons of the ethylene glycol backbone (–O–CH₂–CH₂–O–) are chemically equivalent due to the molecule's symmetry. These protons would likely appear as a singlet. The methylene (B1212753) protons adjacent to the iodine atom in the iodoacetyl groups (I–CH₂–C=O) are also chemically equivalent and would present as another singlet. The electronegativity of the neighboring atoms would influence the precise chemical shifts of these signals.

In the ¹³C NMR spectrum, three distinct signals are expected. The carbonyl carbon of the ester group (–C=O) would appear at a characteristic downfield chemical shift. The methylene carbon of the ethylene glycol moiety (–O–CH₂–) and the methylene carbon of the iodoacetyl group (I–CH₂–) would each give rise to a separate signal, with their positions dictated by the shielding and deshielding effects of the adjacent oxygen and iodine atoms, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethylene bis(iodoacetate)

| Atom | Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H | –O–CH₂–CH₂–O– | ~4.3 | Singlet |

| H | I–CH₂–C=O | ~3.7 | Singlet |

| C | –C=O | ~168 | Singlet |

| C | –O–CH₂– | ~65 | Singlet |

| C | I–CH₂– | ~-5 | Singlet |

Note: These are predicted values and may vary in experimental conditions.

To unequivocally confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would be used to establish proton-proton couplings. For Ethylene bis(iodoacetate), no cross-peaks would be expected in a standard COSY spectrum as the two sets of protons are isolated from each other by the ester functionality and would not exhibit scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signal of the ethylene glycol backbone to its corresponding carbon signal, and the proton signal of the iodoacetyl group to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This would be crucial in confirming the connectivity of the entire molecule. Key correlations would be expected between the protons of the ethylene glycol unit and the carbonyl carbon of the ester group, as well as between the protons of the iodoacetyl moiety and the same carbonyl carbon.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of Ethylene bis(iodoacetate) would be dominated by characteristic vibrational modes of its constituent functional groups.

Ester Group: A strong, sharp absorption band in the IR spectrum, typically around 1735-1750 cm⁻¹, would be indicative of the C=O stretching vibration of the ester. The C–O stretching vibrations would appear in the fingerprint region, likely between 1000 and 1300 cm⁻¹.

Alkyl Iodide Group: The C–I stretching vibration is expected to produce a weak to medium intensity band in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for Ethylene bis(iodoacetate)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1735 - 1750 | Strong |

| Ester | C–O Stretch | 1000 - 1300 | Medium |

| Alkyl Iodide | C–I Stretch | 500 - 600 | Weak to Medium |

Subtle shifts in the vibrational frequencies, particularly in the fingerprint region, can provide insights into the conformational isomers of Ethylene bis(iodoacetate). The rotational freedom around the C–C and C–O single bonds allows for different spatial arrangements of the atoms. By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformation in a given state (solid, liquid, or gas) can be inferred.

High-Resolution Mass Spectrometry for Molecular Formula Verification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For Ethylene bis(iodoacetate) (C₆H₈I₂O₄), the calculated exact mass would be compared to the experimentally measured mass to confirm the molecular formula with a high degree of accuracy.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecule would likely undergo characteristic fragmentation pathways. Common fragmentation would involve the cleavage of the ester bonds and the loss of iodine atoms or iodoacetyl groups. Analysis of the masses of the resulting fragment ions would allow for the reconstruction of the molecular structure, providing further confirmation of its identity.

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a definitive solid-state structure of Ethylene bis(iodoacetate) determined by single-crystal X-ray diffraction has not been reported in publicly accessible crystallographic databases or peer-reviewed scientific literature. Consequently, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles in the solid state are not available.

The absence of an experimentally determined crystal structure precludes a detailed discussion of the molecule's conformation and intermolecular interactions within a crystal lattice. While computational modeling could offer theoretical insights into the preferred spatial arrangement of the iodoacetate groups relative to the ethylene bridge, no such specific computational studies on the solid-state structure of Ethylene bis(iodoacetate) have been published.

Therefore, a data table detailing the crystallographic information cannot be provided at this time. Further research, including the successful growth of single crystals suitable for X-ray analysis, would be required to elucidate the precise three-dimensional structure of Ethylene bis(iodoacetate) in the solid state.

Computational and Theoretical Investigations

Electronic Structure Analysis

Electronic structure analysis provides fundamental insights into the stability, reactivity, and properties of a molecule. For Ethylene (B1197577) bis(iodoacetate), this involves understanding the distribution of electrons and the nature of its molecular orbitals.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is routinely applied to calculate optimized geometry, electronic energies, and other ground-state properties of molecules. For Ethylene bis(iodoacetate), DFT calculations would be essential to determine key structural parameters.

A typical DFT study would begin with geometry optimization to find the lowest energy conformation of the molecule. Using a functional such as B3LYP combined with a suitable basis set like 6-31G*, one can predict bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as porphyrin dimers linked by an ethane (B1197151) bridge, have utilized DFT to successfully optimize complex structures. rsc.org For Ethylene bis(iodoacetate), particular attention would be paid to the C-I bond length, as it is critical to the compound's alkylating activity, and the ester C-O bonds.

Illustrative Data Table: Predicted Ground State Properties of Ethylene bis(iodoacetate) from DFT (Note: This data is illustrative and based on typical values for similar functional groups, as specific literature values for Ethylene bis(iodoacetate) are unavailable.)

| Property | Predicted Value (Illustrative) | Methodology Basis |

|---|---|---|

| Optimized Energy (Hartree) | -1570.5 | B3LYP/6-31G* |

| C-I Bond Length (Å) | 2.15 | Based on iodoalkanes |

| C=O Bond Length (Å) | 1.21 | Based on acetate (B1210297) esters |

| O-C-C-O Dihedral Angle (°) | ~65 (gauche) | Based on ethylene glycol |

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the LUMO is particularly important for electrophiles, as it indicates the molecule's ability to accept electrons.

For Ethylene bis(iodoacetate), the LUMO is expected to be localized primarily on the anti-bonding σ* orbitals of the C-I bonds. This localization makes the carbon atom adjacent to the iodine the primary site for nucleophilic attack. nih.gov A low LUMO energy (ELUMO) correlates with higher electrophilicity and greater reactivity towards nucleophiles like thiols. nih.gov Computational studies on similar bromo- and iodo-compounds have used ELUMO as a parameter to predict thiol reactivity and subsequent toxicity. nih.gov The HOMO, conversely, would likely be centered on the non-bonding orbitals of the oxygen and iodine atoms. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

Illustrative Data Table: Frontier Molecular Orbital Properties (Note: Values are hypothetical, based on analogous compounds like bromoacetate (B1195939) and iodoacetamide (B48618) to illustrate expected trends.)

| Orbital | Predicted Energy (eV) | Primary Atomic Contribution | Predicted Role in Reactivity |

|---|---|---|---|

| HOMO | -7.5 | Oxygen (non-bonding), Iodine (non-bonding) | Electron donation (minor role) |

| LUMO | -1.2 | C-I (σ* anti-bonding) | Electron acceptance (primary electrophilic site) |

| HOMO-LUMO Gap | 6.3 eV | - | Indicates moderate kinetic stability but high reactivity towards soft nucleophiles |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into the energetic barriers and intermediates that govern a chemical transformation.

Ethylene bis(iodoacetate) is a bifunctional alkylating agent. Its primary reaction mechanism involves nucleophilic substitution (SN2) at the α-carbon, with the iodide ion acting as the leaving group. Computational modeling can map the potential energy surface for this reaction. For example, the reaction with a model nucleophile, such as a thiolate (RS⁻), can be studied. DFT calculations would be used to locate the transition state structure and calculate the activation energy barrier. Theoretical studies of the reaction between iodoacetate and the cysteine residues of enzymes have been performed using such methods, often employing hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches to model the enzyme active site. researchgate.net These studies confirm that the reaction proceeds via a concerted SN2 process and that surrounding residues can play a role in stabilizing the transition state. researchgate.net

The ester groups in Ethylene bis(iodoacetate) are susceptible to hydrolysis and transesterification, which are critical for its metabolism and potential prodrug applications. pressbooks.pub Computational modeling can elucidate the energetic landscape of these reactions under both acidic and basic conditions. The reaction typically proceeds through a tetrahedral intermediate. pressbooks.pub DFT calculations can determine the relative energies of the reactants, the tetrahedral intermediate, the transition states, and the products. Studies on the hydrolysis of phosphate (B84403) esters have shown that the mechanism (concerted vs. stepwise) can depend heavily on the nature of the leaving group, a finding that can be explored computationally for Ethylene bis(iodoacetate). researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of Ethylene bis(iodoacetate) are crucial for its ability to interact with biological targets, particularly in its role as a cross-linking agent.

Conformational analysis would involve scanning the potential energy surface by systematically rotating the molecule's single bonds, particularly the O-C-C-O bond of the ethylene glycol linker and the C-C bonds of the acetate groups. This would reveal the relative energies of different conformers (e.g., anti vs. gauche).

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time in a solvent environment. acs.orgcapes.gov.br An MD simulation would model the movements of every atom in the molecule, as well as surrounding solvent molecules, according to classical mechanics. This would allow for the exploration of the accessible conformational space, the calculation of properties like the radius of gyration, and the analysis of intramolecular hydrogen bonding and other non-covalent interactions. For a bifunctional agent like Ethylene bis(iodoacetate), MD simulations are invaluable for understanding the range of distances it can span, which is critical for its ability to cross-link residues within a single protein or between different proteins.

Exploration of Preferred Conformations in Solution and Gas Phase

The conformational landscape of ethylene bis(iodoacetate) is primarily dictated by the rotational possibilities around several key single bonds. These include the C-C bond of the ethylene bridge and the C-O and C-C bonds within the two iodoacetate groups.

Conformations of the Iodoacetate Moiety:

Insights into the conformational preferences of the iodoacetate portions of the molecule can be drawn from studies on simpler haloacetate esters, such as methyl iodoacetate. Research combining infrared spectroscopy and theoretical calculations has shown that methyl haloacetates exist as an equilibrium between cis and gauche rotamers. cdnsciencepub.com In the cis conformation, the C=O and C-I bonds are syn-periplanar, while in the gauche conformation, they have a dihedral angle of approximately 120°.

For methyl iodoacetate, specifically, theoretical calculations and experimental data have indicated a strong preference for the gauche conformation in both the gas phase and in solution. cdnsciencepub.com This preference is attributed to stabilizing orbital interactions. It is therefore highly probable that the iodoacetate groups within ethylene bis(iodoacetate) will also predominantly adopt a gauche conformation around the (O=)C-CH₂I bond.

Conformations of the Ethylene Glycol Linker:

The central ethylene glycol portion of ethylene bis(iodoacetate) introduces further conformational complexity. Computational studies on ethylene glycol and its diesters, such as ethylene glycol diacetate, have shown that the rotation around the central O-CH₂-CH₂-O backbone can lead to various conformers. cdnsciencepub.com The most significant rotation is around the central C-C bond, which can adopt trans (anti) or gauche conformations.

Studies on ethylene glycol itself have shown that in the gas phase, the gauche conformation is preferred due to the formation of an intramolecular hydrogen bond. researchgate.netcdnsciencepub.com However, in ethylene bis(iodoacetate), the terminal hydroxyl groups are replaced by iodoacetate groups, precluding this specific interaction. For ethylene glycol diesters, computational energy calculations have identified several preferred conformations corresponding to trans and gauche states of the C-O and C-C bonds. cdnsciencepub.com The relative energies of these conformers are sensitive to factors like the valence angle of the C-O-C linkage. cdnsciencepub.com

Based on these analogous systems, the preferred conformations of ethylene bis(iodoacetate) in the gas phase and non-polar solvents are likely a combination of the gauche conformation for the iodoacetate groups and both trans and gauche conformations for the central ethylene C-C bond. In polar solvents, the dipole-dipole interactions with the solvent molecules will play a more significant role, potentially altering the relative populations of these conformers.

Table 1: Predicted Predominant Conformations for Ethylene bis(iodoacetate) based on Analogous Compounds

| Molecular Fragment | Bond | Predicted Predominant Conformation(s) | Basis of Prediction |

| Iodoacetate Group | (O=)C-CH₂I | gauche | Theoretical and experimental studies on methyl iodoacetate. cdnsciencepub.com |

| Ethylene Linker | O-CH₂-CH₂-O | trans and gauche | Computational studies on ethylene glycol diacetate. cdnsciencepub.com |

Dynamic Behavior and Interconversion Pathways

The various conformations of ethylene bis(iodoacetate) are not static but are in a constant state of flux, interconverting through the rotation around single bonds. The energy barriers associated with these rotations determine the rate of interconversion.

Rotational Barriers:

The dynamic behavior of ethylene bis(iodoacetate) can be understood by considering the rotational energy barriers of its constituent parts.

Rotation around the Ester C-O Bond: The rotation around the C-O bond of an ester group generally has a significant energy barrier, leading to a strong preference for the Z (s-cis) conformation. cdnsciencepub.com This is due to favorable electronic interactions. It is expected that the ester linkages in ethylene bis(iodoacetate) will remain predominantly in the planar Z conformation.

Rotation around the Ethylene Glycol Linker Bonds: The interconversion between the trans and gauche conformers of the central ethylene C-C bond involves overcoming a rotational energy barrier. For ethylene glycol, this barrier has been estimated to be in the order of 10 kcal/mol. cdnsciencepub.com A similar barrier can be expected for ethylene bis(iodoacetate). The rotation around the C-O bonds of the ethylene glycol moiety has lower energy barriers, estimated to be around 3 to 4 kcal/mol in ethylene glycol itself. cdnsciencepub.com

Rotation of the Iodoacetate Group: The interconversion between the cis and gauche forms of the iodoacetate group requires surmounting a rotational barrier. While specific values for iodoacetate are not readily available, these barriers in similar small molecules are typically low enough to allow for rapid interconversion at room temperature.

Interconversion Pathways:

Molecular dynamics simulations, though not specifically reported for ethylene bis(iodoacetate), would be a powerful tool to explore these dynamic processes in detail, providing insights into the timescales of conformational changes and the preferred interconversion pathways in both the gas phase and in solution.

Table 2: Estimated Rotational Energy Barriers in Ethylene bis(iodoacetate) based on Analogous Systems

| Bond of Rotation | Analogous System | Estimated Barrier Height (kcal/mol) | Implication for Dynamic Behavior |

| Ethylene C-C | Ethylene Glycol | ~10 | Slower rotation, distinct trans and gauche populations at lower temperatures. cdnsciencepub.com |

| Ethylene C-O | Ethylene Glycol | ~3-4 | Faster rotation compared to C-C bond rotation. cdnsciencepub.com |

| Ester C-O | General Esters | High | Largely restricted to the Z conformation. cdnsciencepub.com |

Applications in Advanced Organic Synthesis

As a Bifunctional Alkylating Reagent for Complex Molecule Construction

The presence of two reactive iodoacetate groups allows Ethylene (B1197577) bis(iodoacetate) to act as a molecular bridge or cross-linker, connecting two separate nucleophilic species or different nucleophilic sites within the same molecule. The iodoacetate group is a potent electrophile, readily undergoing nucleophilic substitution with soft nucleophiles, particularly thiols, and to a lesser extent, amines. interchim.frthermofisher.com

The construction of macrocycles—cyclic molecules containing rings of 12 or more atoms—is a significant challenge in organic synthesis that often requires strategies to favor intramolecular ring-closure over intermolecular polymerization. nih.gov Bifunctional alkylating agents like Ethylene bis(iodoacetate) are valuable reagents for this purpose. The general strategy involves reacting the dielectrophile with a complementary dinucleophile under high-dilution conditions. These conditions ensure that the reactive ends of the dinucleophile are more likely to react with the two electrophilic sites of a single Ethylene bis(iodoacetate) molecule rather than with separate molecules.

This approach, known as cyclization, can be used to synthesize a variety of macrocyclic structures, including crown ethers, cryptands, and macrocyclic peptides, depending on the choice of the dinucleophile. nih.govlew.ronih.gov For instance, the reaction with a dithiol can lead to macrocyclic dithioethers, while reaction with a diamine can yield macrocyclic diamides after cyclization.

Table 1: Potential Dinucleophiles for Macrocyclization with Ethylene bis(iodoacetate) This table presents hypothetical reaction partners based on established principles of macrocyclization.

| Dinucleophile Class | Example Compound | Resulting Macrocycle Type |

|---|---|---|

| Dithiols | Ethane-1,2-dithiol | Macrocyclic Dithioether |

| Diamines | Ethane-1,2-diamine | Macrocyclic Dilactam |

| Diols | Ethylene glycol | Macrocyclic Diether |

| Amino-thiols | 2-Aminoethanethiol | Macrocyclic Thioether-Lactam |

The synthesis of thioether-containing macrocycles is a particularly relevant application, given the high reactivity of iodoacetate towards sulfhydryl groups. nih.gov The resulting macrocycles can serve as scaffolds in medicinal chemistry or as host molecules in supramolecular chemistry.

In polymer chemistry, cross-linking transforms linear or branched polymer chains into a single, three-dimensional network, significantly altering the material's properties. marmon-ad.com Cross-linked polymers typically exhibit increased rigidity, thermal stability, and solvent resistance compared to their non-cross-linked counterparts. marmon-ad.comsigmaaldrich.com Ethylene bis(iodoacetate), as a homobifunctional alkylating agent, is an effective cross-linker for polymers that possess nucleophilic functional groups in their side chains. tdl.org

The mechanism involves the two iodoacetate groups reacting with nucleophilic sites (e.g., sulfhydryl groups on cysteine residues in a polypeptide or thiol-functionalized synthetic polymers) on adjacent polymer chains, forming covalent bonds that bridge the chains. researchgate.net Its close structural analog, N,N′-Ethylenebis(iodoacetamide) (EBI), is well-documented as a sulfhydryl-reactive cross-linker. researchgate.net

Table 2: Property Comparison of Linear vs. Cross-Linked Polymers This table summarizes general property changes upon polymer cross-linking.

| Property | Linear Polymer | Cross-Linked Polymer | Rationale |

|---|---|---|---|

| Solubility | Generally soluble in appropriate solvents | Swells but generally insoluble | Covalent network prevents dissolution. sigmaaldrich.com |

| Mechanical Strength | Lower | Higher | Inter-chain bonds increase rigidity. marmon-ad.com |

| Thermal Stability | Lower melting/softening point | Higher thermal stability | Restricted chain mobility. marmon-ad.com |

| Viscosity (in melt) | Lower | Higher (does not flow easily) | Chains are unable to slip past each other. marmon-ad.com |

| Crystallinity | Can be high | Generally reduced (more amorphous) | Cross-links disrupt regular chain packing. |

This application is crucial in the production of hydrogels, resins, and other materials where enhanced mechanical integrity and stability are required. sigmaaldrich.com

Role in Heterocycle Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. Ethylene bis(iodoacetate) can serve as a versatile building block for various heterocyclic systems by providing a two-carbon bridging unit that reacts with a range of dinucleophiles.

Annulation is a process where a new ring is fused onto an existing one. rsc.org Ethylene bis(iodoacetate) is theoretically capable of participating in annulation reactions with substrates that contain two nucleophilic centers in a suitable position to facilitate ring fusion. For example, reaction with ortho-substituted aromatic dinucleophiles like catechol (1,2-dihydroxybenzene) or o-phenylenediamine (B120857) (1,2-diaminobenzene) could, in principle, lead to the formation of fused heterocyclic systems such as benzodioxane or benzodiazepine (B76468) derivatives, respectively. In such a reaction, the ethylene bis(iodoacetate) would provide the C2-O-C-C-O fragment to form the new ring. While specific examples for Ethylene bis(iodoacetate) in the literature are sparse, the reaction principle is a cornerstone of heterocyclic synthesis.

The most direct application of Ethylene bis(iodoacetate) in heterocycle synthesis is its reaction with simple dinucleophiles to form saturated or unsaturated heterocyclic rings. researchgate.net In these reactions, the bifunctional alkylating agent acts as a dielectrophilic C2-synthon that closes the ring with a nucleophilic partner.

The type of heterocycle formed is determined by the nature of the dinucleophile:

Nitrogen Heterocycles: Reaction with hydrazine (B178648) or its derivatives can yield 1,4-diazacyclohexane (piperazine) structures.

Sulfur Heterocycles: Reaction with sodium sulfide (B99878) or dithiols affords sulfur-containing rings like 1,4-dithiane.

Oxygen Heterocycles: Reaction with diols or their corresponding dialkoxides can produce 1,4-dioxane (B91453) derivatives.

Table 3: Heterocycle Synthesis from Ethylene bis(iodoacetate) and Dinucleophiles This table outlines potential heterocyclic products from reactions with various dinucleophiles based on established synthetic principles.

| Dinucleophile | Formula | Heterocyclic Product | Ring System |

|---|---|---|---|

| Hydrazine | H₂N-NH₂ | 1,4-Diaminopiperazine-2,5-dione | Piperazine |

| Ethanedithiol | HS-CH₂CH₂-SH | 1,4-Dithiacyclohexane-2,5-dicarboxylic acid derivative | Dithiane |

| Ethylene Glycol | HO-CH₂CH₂-OH | 1,4-Dioxane-2,5-dicarboxylic acid derivative | Dioxane |

| o-Phenylenediamine | C₆H₄(NH₂)₂ | Dihydrobenzodiazepine-dione derivative | Benzodiazepine |

These reactions provide a straightforward entry into six-membered heterocyclic systems that are common motifs in pharmaceuticals and functional materials.

Applications in Solid-Phase Organic Synthesis

While direct, widespread applications of Ethylene bis(iodoacetate) in solid-phase organic synthesis (SPOS) are not extensively documented in dedicated studies, its chemical structure as a homobifunctional alkylating agent suggests several potential and valuable uses. The presence of two reactive iodoacetate groups allows it to act as a versatile linker or cross-linking agent, analogous to other bifunctional electrophiles used in SPOS. The reactivity of haloacetyl groups, particularly iodoacetyl moieties, with nucleophiles like thiols is a well-established principle in bioconjugation and can be effectively translated to solid-phase methodologies. thermofisher.comthermofisher.com

The core utility of Ethylene bis(iodoacetate) in this context lies in its ability to covalently connect molecules to a solid support or to bridge two functional groups within a single molecule or between two different molecules attached to a resin. Homobifunctional cross-linking agents, which have two identical reactive ends, are utilized in one-step reactions for these purposes. gbiosciences.com

One of the primary theoretical applications is in the immobilization of thiol-containing molecules onto a solid support. Resins functionalized with nucleophilic groups, such as thiols, could react with one of the iodoacetate functions of Ethylene bis(iodoacetate). This would leave the second iodoacetate group available for subsequent reaction, effectively creating a resin-bound alkylating agent. This activated resin could then be used to capture other thiol-containing molecules.

Another significant potential application is in the on-resin cyclization of peptides and other molecules. nih.gov For the synthesis of cyclic peptides, a linear peptide can be assembled on a solid support and then cyclized by reacting two side chains with a bifunctional linker. nih.gov If a peptide contains two cysteine residues, for example, Ethylene bis(iodoacetate) could be used to form a stable thioether bridge between them. This intramolecular cyclization can be performed while the peptide is still attached to the resin, a strategy that often favors the desired intramolecular reaction due to the "pseudo-dilution" effect. nih.gov

The ethylene glycol spacer between the two iodoacetate groups provides flexibility, which can be advantageous in overcoming steric hindrance during these coupling reactions. The general strategy for SPOS involves attaching a molecule to an insoluble support, performing a series of reactions, and finally cleaving the product from the support. umich.edu Linkers derived from structures like succinic acid are commonly used to attach the initial molecule to the resin. umich.eduumich.edu Ethylene bis(iodoacetate) could be employed in subsequent steps to introduce specific structural constraints or to link different molecular fragments.

Below are data tables illustrating the potential reaction conditions and outcomes for these proposed applications.

Table 1: Proposed Immobilization of a Thiol-Containing Molecule using Ethylene bis(iodoacetate)

| Step | Reactants | Proposed Reagents and Conditions | Expected Outcome |

| 1. Resin Functionalization | Thiol-functionalized resin, Ethylene bis(iodoacetate) | DMF, DIEA, Room Temperature, 4h | Iodoacetate-activated resin |

| 2. Molecule Capture | Iodoacetate-activated resin, Cysteine-containing peptide | pH 7.5 buffer, Room Temperature, 2h | Peptide immobilized on the resin via a thioether bond |

Table 2: Proposed On-Resin Cyclization of a Peptide using Ethylene bis(iodoacetate)

| Step | Starting Material | Proposed Reagents and Conditions | Expected Product on Resin |

| 1. Peptide Synthesis | Resin-bound linear peptide with two cysteine residues | Standard Fmoc/tBu solid-phase peptide synthesis | Resin-bound linear peptide |

| 2. Cyclization | Resin-bound linear peptide | Ethylene bis(iodoacetate), NMP, DIPEA, Room Temperature, 6h | Resin-bound cyclized peptide with a thioether bridge |

| 3. Cleavage | Resin-bound cyclized peptide | TFA/TIS/H₂O (95:2.5:2.5), 2h | Purified cyclic peptide |

These proposed applications are based on established chemical principles and the known reactivity of iodoacetyl groups and bifunctional linkers in the broader field of organic and peptide synthesis. thermofisher.comthermofisher.com While specific research findings for Ethylene bis(iodoacetate) in SPOS are limited, its potential as a tool for chemists in this area is chemically sound and warrants further investigation.

Applications in Materials Science and Polymer Chemistry

As a Crosslinking Agent for Polymeric Materials

Crosslinking is a critical process in polymer chemistry that involves the formation of covalent or ionic bonds between polymer chains, resulting in a more rigid and stable three-dimensional network. chempoint.com Bifunctional molecules, such as Ethylene (B1197577) bis(iodoacetate), which possess two reactive ends, are instrumental in this process. aatbio.com

Development of Hydrogels and Thermosets

Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing and retaining large amounts of water. nih.govmdpi.com The mechanical strength and stability of hydrogels are largely dependent on the degree of crosslinking. nih.govresearchgate.net While specific studies detailing the use of Ethylene bis(iodoacetate) in hydrogel formation are not prevalent in the reviewed literature, its bifunctional nature makes it a potential candidate for crosslinking polymers with nucleophilic functional groups, such as amines or thiols, to form hydrogel networks. The distance between the two iodoacetate groups, dictated by the ethylene spacer, would influence the crosslink density and, consequently, the swelling and mechanical properties of the resulting hydrogel. researchgate.net

Thermosets are polymers that are irreversibly cured to form a rigid, crosslinked network. polymerinnovationblog.comresearchgate.net The curing process often involves the reaction of a prepolymer with a crosslinking agent. mdpi.com Bifunctional alkylating agents can be employed to crosslink polymer chains. nih.govnih.gov In principle, Ethylene bis(iodoacetate) could function as a curing agent for resins containing nucleophilic groups, where the two iodoacetate ends react to form a stable, crosslinked thermoset material. The efficiency of such a curing process would depend on the reactivity of the nucleophilic groups on the polymer and the reaction conditions.

Modification of Polymer Networks via Alkylation

The modification of pre-existing polymer networks is a valuable strategy for tailoring their properties. Alkylation reactions are a common method for such modifications. The iodoacetate groups of Ethylene bis(iodoacetate) are susceptible to nucleophilic attack, making the molecule a potential agent for the alkylation and subsequent crosslinking of polymer networks containing nucleophilic sites. This process can enhance the mechanical strength, thermal stability, and chemical resistance of the polymer. chempoint.com

Role as a Monomer in Polymerization Reactions

Monomers are the fundamental building blocks of polymers. Bifunctional monomers are essential for the synthesis of linear or crosslinked polymers through step-growth polymerization. jku.at

Synthesis of Functionalized Poly(esters)

Polyesters are a significant class of polymers typically synthesized through the polycondensation of dicarboxylic acids (or their derivatives) with diols. jku.atresearchgate.netnih.govbcrec.id The incorporation of functional groups into the polyester backbone can impart specific properties to the material. doi.orgibm.com While direct polymerization of Ethylene bis(iodoacetate) as a monomer in polyester synthesis is not widely documented, iodine-containing monomers have been used to create functional polyesters. For instance, iodine-containing lactones can undergo ring-opening polymerization to produce polyesters with iodine atoms in their molecular chains. google.com These iodine atoms can serve as sites for further modification or provide specific properties like X-ray visibility. google.com Conceptually, a di-iodo compound like Ethylene bis(iodoacetate) could potentially be used in polycondensation reactions, although its direct application in this context requires further investigation.

Controlled Polymerization Techniques for Iodoacetate-Containing Polymers

Controlled or living polymerization techniques enable the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. google.com Iodine-mediated reversible-deactivation radical polymerization (RDRP) is a type of controlled polymerization that utilizes alkyl iodides as chain transfer agents or initiators. tandfonline.comresearchgate.netrsc.org In these systems, the carbon-iodine bond can be reversibly cleaved to generate propagating radicals.

While Ethylene bis(iodoacetate) itself is not a typical initiator, the principles of iodine-mediated polymerization are relevant. For example, α,ω-diiodoperfluoroalkanes have been used as macroinitiators for the synthesis of block copolymers via photocontrolled iodine-mediated RDRP. rsc.org This suggests that bifunctional iodo-compounds can be used to initiate polymerization from both ends, leading to the growth of polymer chains in two directions. This approach is valuable for creating telechelic polymers and block copolymers. The iodoacetate moiety in Ethylene bis(iodoacetate) could potentially participate in similar controlled polymerization schemes, although specific research on this compound is needed.

Surface Functionalization of Materials

Surface functionalization is the modification of a material's surface to impart new properties without altering the bulk characteristics. nih.govcankaya.edu.trnih.govcea.fr This is crucial for applications in biocompatible materials, sensors, and electronics. mdpi.comnih.govnih.gov

The reactive nature of the iodoacetate group makes it a useful tool for surface modification. Molecules containing iodoacetate can be attached to surfaces to provide a reactive handle for the subsequent immobilization of other molecules. For instance, iodoacetate-terminated molecules could be used to functionalize surfaces, which can then react with thiol-containing biomolecules to form stable thioether linkages. This strategy is widely used in bioconjugation. creative-biolabs.com While the direct use of Ethylene bis(iodoacetate) for surface functionalization is not extensively reported, the principle of using iodoacetate chemistry for this purpose is well-established. For example, iodine-terminated silicon surfaces have been shown to be reactive towards photochemical modification. researchgate.net This indicates the potential for iodo-functionalized molecules to be used in creating patterned and functionalized surfaces.

Grafting of Ethylene bis(iodoacetate) onto Substrates

The process of grafting involves the chemical attachment of molecules onto a substrate surface. Ethylene bis(iodoacetate) can be grafted onto substrates that possess nucleophilic functional groups, such as amines (-NH2) or thiols (-SH). The carbon-iodine bond in the iodoacetate moiety is susceptible to nucleophilic substitution, leading to the formation of a stable covalent bond between the substrate and the Ethylene bis(iodoacetate) molecule.

One of the key advantages of using Ethylene bis(iodoacetate) is its ability to act as a homobifunctional crosslinker. This means that both ends of the molecule can react with functional groups on the substrate, potentially leading to the formation of a crosslinked network on the surface. This can enhance the stability and durability of the surface modification.

The grafting process can be carried out using various techniques, including wet chemical methods. In a typical wet chemical approach, the substrate is immersed in a solution containing Ethylene bis(iodoacetate) under controlled conditions of temperature, pH, and reaction time. The efficiency of the grafting process is dependent on several factors, including the nature of the substrate, the concentration of the reactants, and the reaction conditions.

The successful grafting of Ethylene bis(iodoacetate) can be confirmed through surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR), which can detect the presence of the characteristic elements and functional groups of the grafted molecule.

Creation of Reactive Surfaces for Subsequent Derivatization

Once grafted onto a substrate, Ethylene bis(iodoacetate) molecules can present their unreacted iodoacetate groups as reactive sites for further chemical modification. This transforms the inert surface of a material into a reactive platform that can be used to immobilize a wide range of molecules, including biomolecules, polymers, and nanoparticles.

The iodoacetate group is particularly reactive towards thiol groups, found in cysteine residues of proteins and in various synthetic ligands. This specific reactivity allows for the controlled and site-specific attachment of thiol-containing molecules to the modified surface. This process, often referred to as "iodoacetyl chemistry," is a cornerstone of bioconjugation techniques.

A prominent application of these reactive surfaces is in the field of "click chemistry," specifically the thiol-ene reaction. The iodo-functionalized surface can readily react with thiol-containing molecules, which can then participate in a subsequent thiol-ene click reaction with an alkene-containing molecule. This provides a highly efficient and versatile method for attaching a diverse array of functionalities to the surface.

The ability to create such reactive surfaces has significant implications for various technological areas:

Biomedical Devices: Surfaces of implants and biosensors can be modified to immobilize proteins, enzymes, or antibodies, enhancing their biocompatibility and functionality.

Polymer Brushes: The grafted Ethylene bis(iodoacetate) can act as an initiator for surface-initiated polymerization, leading to the growth of polymer brushes with controlled density and thickness.

Chromatography and Separation Science: The functionalized surfaces can be used as stationary phases in chromatography columns for the selective separation of biomolecules.

The table below provides a comparative overview of surfaces functionalized with Ethylene bis(iodoacetate) in contrast to other common surface modification agents, highlighting the potential advantages conferred by the iodoacetate functionality.

| Feature | Surface Functionalized with Ethylene bis(iodoacetate) | Amine-Functionalized Surface | Carboxyl-Functionalized Surface |

| Reactive Group | Iodoacetyl (-COCH₂I) | Amine (-NH₂) | Carboxyl (-COOH) |

| Primary Reactivity | Thiol groups (-SH) | Activated carboxyls, aldehydes | Amines, hydroxyls |

| Reaction Chemistry | Nucleophilic substitution | Amide bond formation | Amide/ester bond formation |

| Specificity for Thiols | High | Low (requires activation) | Low (requires activation) |

| Suitability for Thiol-Ene Click Chemistry | High | Low | Low |

| Potential for Bifunctional Crosslinking | High | Moderate (with crosslinkers) | Moderate (with crosslinkers) |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating a target analyte from a mixture. The choice between liquid and gas chromatography would depend on the compound's volatility and thermal stability.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of Ethylene (B1197577) bis(iodoacetate) by Gas Chromatography (GC) could be challenging due to its relatively high molecular weight and the thermal lability of the carbon-iodine bond. nih.gov Analysis would likely require derivatization to a more volatile and stable form, or careful optimization of injection and column conditions to prevent on-column degradation. More commonly, GC is used for the analysis of related, more volatile compounds or degradation products. For instance, methods for detecting ethylene gas itself involve GC systems, sometimes using ambient air as a carrier gas and employing electrochemical sensors as detectors. guidechem.com

Should direct analysis be attempted, a low-temperature, splitless injection onto a short, robust column would be necessary to minimize thermal decomposition.

Mass Spectrometry-Based Detection in Complex Matrices

Mass Spectrometry (MS) provides the high specificity and sensitivity required for confirming the identity and measuring the quantity of analytes at very low concentrations. Coupling MS with chromatographic separation is the gold standard for trace analysis in complex matrices like biological fluids or environmental samples.

LC-MS/MS for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for quantifying trace levels of organic molecules in complex samples. It combines the separation power of HPLC with the specificity of tandem mass spectrometry.

Methodology: After separation via HPLC, the analyte is ionized, typically using electrospray ionization (ESI). In the mass spectrometer, a specific precursor ion corresponding to the protonated molecule of Ethylene bis(iodoacetate) ([M+H]⁺) would be selected. This ion is then fragmented, and specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and low detection limits.

Application: This method would be ideal for pharmacokinetic studies, requiring the measurement of nanomolar concentrations of the drug in plasma or tissue extracts. The development of such an assay would involve optimizing ionization and fragmentation parameters to find unique and stable precursor-product ion transitions.

Hypothetical LC-MS/MS Transitions for Ethylene bis(iodoacetate)